2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
“2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide” is a derivative of N-(thiazol-4-ylmethyl)benzenesulfonamide . It has been designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS . This compound has shown significant fungicidal activities against various fungi, including Fusarium oxysporum, Sclerotinia sclerotiorum, Botrytis cinerea, and others .
Scientific Research Applications
Anticancer Activity
Synthesis of Novel Derivatives for Anticancer Activity : A series of derivatives of 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide were synthesized with potential anticancer activity. These compounds were evaluated against various human tumor cell lines, showing significant activity at low micromolar levels (Sławiński et al., 2012).
Synthesis of Benzenesulfonamide Derivatives for Antitumor Activity : Novel benzenesulfonamide derivatives, including those similar to 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, showed promising antitumor activity. These compounds demonstrated remarkable activity against lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
COX-2 Inhibition for Pain Management
- Selective COX-2 Inhibition : Derivatives of 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide were found to be potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, with potential for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Antimicrobial and Anti-HIV Activity
- Antimicrobial and Anti-HIV Potential : Novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety, related to 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, showed significant in vitro antimicrobial and anti-HIV activities (Iqbal et al., 2006).
Apoptosis-Inducing Activity in Cancer Treatment
- Inducing Apoptosis in Cancer Cells : A variety of 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide derivatives showed cytotoxic activity towards different human cancer cell lines. They induced apoptosis, a form of programmed cell death, which is a crucial mechanism in cancer treatment (Żołnowska et al., 2016).
Potential in Cognitive Enhancement
- Cognitive Enhancement Properties : Certain derivatives of 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide demonstrated cognitive enhancing properties in aged rat models, indicating potential application in treating cognitive deficits like those seen in Alzheimer's disease (Hirst et al., 2006).
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S2/c17-12-6-7-14(18)15(8-12)24(21,22)19-9-13-10-23-16(20-13)11-4-2-1-3-5-11/h1-8,10,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUVWAGDXQQUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide |
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